molecular formula C16H23NO3 B14604201 7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid CAS No. 60427-88-5

7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid

Cat. No.: B14604201
CAS No.: 60427-88-5
M. Wt: 277.36 g/mol
InChI Key: KUEVNPODJUYPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid is an organic compound with a complex structure that includes a dimethylamino group, a methoxy group, and a hept-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethylamino Group:

    Methoxylation: The methoxy group is introduced via a reaction with methanol under acidic or basic conditions.

    Hept-2-enoic Acid Formation: The hept-2-enoic acid backbone is constructed through a series of reactions, including aldol condensation and subsequent dehydration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenylacetic acid
  • 4-(Dimethylamino)phenylboronic acid
  • Michler’s ketone

Uniqueness

7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid is unique due to its specific combination of functional groups and structural features. The presence of both dimethylamino and methoxy groups, along with the hept-2-enoic acid backbone, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

60427-88-5

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

7-[4-(dimethylamino)phenyl]-3-methoxyhept-2-enoic acid

InChI

InChI=1S/C16H23NO3/c1-17(2)14-10-8-13(9-11-14)6-4-5-7-15(20-3)12-16(18)19/h8-12H,4-7H2,1-3H3,(H,18,19)

InChI Key

KUEVNPODJUYPIM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCCC(=CC(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.